{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine” is a chemical compound with the CAS Number: 1018613-28-9 . It is also known by the synonym "Benzenemethanamine, 4-[4-(cyclopropylmethyl)-1-piperazinyl]-" . The molecular formula of this compound is C15H23N3 and it has a molecular weight of 245.36 .
Molecular Structure Analysis
The molecular structure of “{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine” consists of a phenyl group attached to a piperazine ring via a methanamine linkage . The piperazine ring further contains a cyclopropylmethyl group .Applications De Recherche Scientifique
Pyruvate Kinase Deficiency Treatment
This compound has been identified in pharmaceutical compositions for treating conditions associated with pyruvate kinase, such as pyruvate kinase deficiency (PKD). PKD is a red blood cell disease caused by a deficiency of the pyruvate kinase R enzyme due to recessive mutations of the PKLR gene. The compound’s role in activating pyruvate kinase can be beneficial in treating PKD .
Thalassemia Management
In addition to PKD, the compound is also useful in managing thalassemia, including beta-thalassemia. Thalassemia is a form of inherited anemia, and the compound’s ability to modulate pyruvate kinase activity can help in the treatment of this condition .
Sickle Cell Disease
The compound has potential applications in the treatment of sickle cell disease. By influencing pyruvate kinase activity, it can help in reducing the complications associated with sickle cell disease, which is characterized by the sickling of red blood cells .
Hemolytic Anemia
Hemolytic anemia, including hereditary and acquired forms, can be treated with pharmaceutical compositions containing this compound. It can help in reducing the hemolysis of red blood cells, thereby managing the anemia .
Paroxysmal Nocturnal Hemoglobinuria
This rare condition, which leads to the destruction of red blood cells, can be managed with the help of this compound. Its role in pyruvate kinase activation can be crucial in the treatment regimen .
Anemia of Chronic Diseases
The compound may also find applications in treating anemia of chronic diseases. By modulating the activity of pyruvate kinase, it can help in alleviating the symptoms of anemia associated with chronic conditions .
Non-Spherocytic Hemolytic Anemia
Non-spherocytic hemolytic anemia, which is not characterized by the typical spherocytosis, can be treated with this compound. It can help in managing the enzymatic deficiencies that lead to this form of anemia .
Hereditary Spherocytosis
Lastly, hereditary spherocytosis, a condition characterized by the presence of spherical red blood cells, can be managed with pharmaceutical compositions containing this compound. It can aid in reducing the severity of the disease .
Propriétés
IUPAC Name |
[4-[4-(cyclopropylmethyl)piperazin-1-yl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c16-11-13-3-5-15(6-4-13)18-9-7-17(8-10-18)12-14-1-2-14/h3-6,14H,1-2,7-12,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPHOOYDEDBMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=CC=C(C=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.